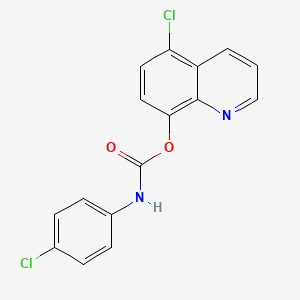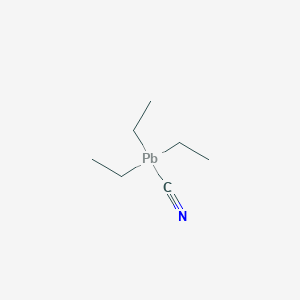
4-Chlorophenyl 2,4-dinitrophenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2,4-dinitrophenyl sulfide is an organic compound with the molecular formula C12H7ClN2O4S and a molecular weight of 310.718 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. It is used in various chemical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,4-dinitrophenyl sulfide typically involves the reaction of 4-chlorothiophenol with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions . The general reaction scheme is as follows:
4-Chlorothiophenol+2,4-Dinitrochlorobenzene→4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfide linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 4-Chlorophenyl 2,4-diaminophenyl sulfide.
Oxidation: 4-Chlorophenyl 2,4-dinitrophenyl sulfoxide or sulfone.
Applications De Recherche Scientifique
4-Chlorophenyl 2,4-dinitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 2,4-dinitrophenyl sulfide involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating sulfide linkage. This makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl methyl sulfide
- 2,4-Dinitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
Uniqueness
4-Chlorophenyl 2,4-dinitrophenyl sulfide is unique due to the combination of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
20114-14-1 |
|---|---|
Formule moléculaire |
C12H7ClN2O4S |
Poids moléculaire |
310.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
Clé InChI |
JJOKSIVIQACHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)








![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)

